molecular formula C10H14FN3 B13606565 1-((5-Chloropyridin-3-yl)methyl)piperazine

1-((5-Chloropyridin-3-yl)methyl)piperazine

Cat. No.: B13606565
M. Wt: 195.24 g/mol
InChI Key: OGMWKJWSNBSVQA-UHFFFAOYSA-N
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Description

1-((5-Chloropyridin-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-chloropyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloropyridin-3-yl)methyl)piperazine typically involves the reaction of 5-chloropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems also helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloropyridin-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

Scientific Research Applications

1-((5-Chloropyridin-3-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Chloropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorophenyl)methyl)piperazine
  • 1-((3-Chloropyridin-2-yl)methyl)piperazine
  • 1-((2-Chloropyridin-4-yl)methyl)piperazine

Uniqueness

1-((5-Chloropyridin-3-yl)methyl)piperazine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2

InChI Key

OGMWKJWSNBSVQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CN=C2)F

Origin of Product

United States

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